An In-depth Technical Guide to 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, such as Tetrahydro-2H-pyran-4-carboxylic acid and 4-Isopropylcyclohexanecarboxylic acid, to project its physicochemical properties, potential synthetic routes, and applications. This approach, grounded in established chemical principles, offers valuable insights for researchers and scientists working in the field of drug discovery.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its inclusion in molecular design is often strategic, as the oxygen-containing six-membered ring can impart favorable physicochemical and pharmacokinetic properties. The THP moiety is frequently employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, to enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor, thereby improving the overall drug-like properties of a compound. The parent compound, Tetrahydro-2H-pyran-4-carboxylic acid, is a well-established building block in the synthesis of various pharmaceutical intermediates.[1]
This guide focuses on a specific derivative, 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid, which incorporates an isopropyl group at the 4-position. This substitution is anticipated to influence the molecule's steric and electronic properties, potentially leading to unique biological activities and therapeutic applications.
Physicochemical Data: Molecular Weight and Exact Mass
| Property | Value | Method |
| Molecular Formula | C9H16O3 | - |
| Molecular Weight | 172.22 g/mol | Calculation |
| Exact Mass | 172.109945 Da | Calculation |
These calculated values are crucial for mass spectrometry analysis, enabling the identification and quantification of the compound in various experimental settings. For comparison, the parent compound, Tetrahydro-2H-pyran-4-carboxylic acid (C6H10O3), has a molecular weight of 130.14 g/mol .[2][3][4] The analogous carbocyclic compound, 4-Isopropylcyclohexanecarboxylic acid (C10H18O2), has a molecular weight of 170.25 g/mol and an exact mass of 170.130679813 Da.[5]
Projected Physicochemical Properties and Safety
Based on the properties of related compounds, 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is expected to be a solid at room temperature. The parent compound, Tetrahydro-2H-pyran-4-carboxylic acid, is described as a white to pale cream crystalline powder with a melting point of 87-89 °C.[6]
Safety Considerations: The parent compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[2] Similar precautions should be taken when handling 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid.
Synthesis and Methodologies
While a specific, optimized synthesis for 4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is not documented in the reviewed literature, a plausible synthetic strategy can be extrapolated from established methods for the synthesis of Tetrahydro-2H-pyran-4-carboxylic acid and other 4-substituted derivatives. A common approach involves the alkylation of a suitable precursor followed by hydrolysis.
A potential synthetic workflow is outlined below:
Caption: Logical relationships in the drug discovery process utilizing the title compound.
Conclusion
4-Isopropyltetrahydro-2H-pyran-4-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is scarce, a comprehensive analysis of related structures provides a solid foundation for understanding its potential physicochemical properties, synthetic accessibility, and applications in drug discovery. The strategic incorporation of this scaffold into novel molecular entities could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in the pharmaceutical landscape.
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